molecular formula C11H9FO3S B13023127 Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13023127
M. Wt: 240.25 g/mol
InChI Key: OACRGVNASUVSNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with various reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H9FO3S

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl 4-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3

InChI Key

OACRGVNASUVSNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)O

Origin of Product

United States

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